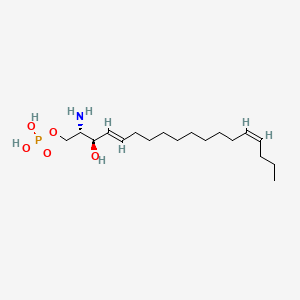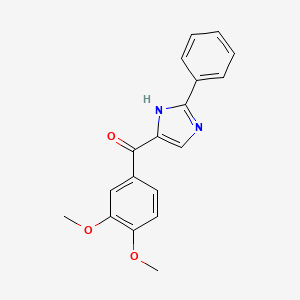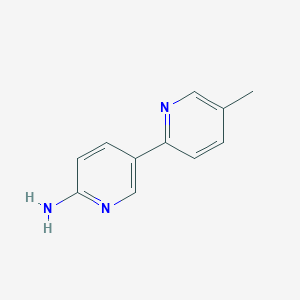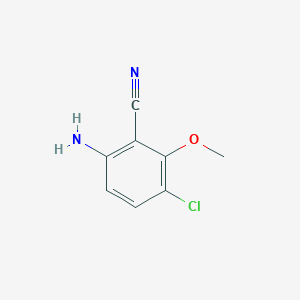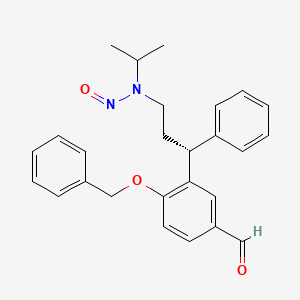
(R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a formyl group, and a nitrous amide group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multiple steps. The initial step often includes the formation of the benzyloxy group through a reaction between benzyl alcohol and a suitable phenyl derivative. The formyl group is introduced via a formylation reaction, commonly using reagents such as formic acid or formyl chloride. The final step involves the formation of the nitrous amide group, which can be achieved through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formyl and nitrous amide groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)phenylboronic acid: Shares the benzyloxy group but differs in its boronic acid functionality.
Phenolic Compounds: Contain phenol moieties and exhibit similar biological activities such as antioxidant and antimicrobial properties.
Uniqueness
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural arrangement allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C26H28N2O3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-[(3R)-3-(5-formyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C26H28N2O3/c1-20(2)28(27-30)16-15-24(23-11-7-4-8-12-23)25-17-22(18-29)13-14-26(25)31-19-21-9-5-3-6-10-21/h3-14,17-18,20,24H,15-16,19H2,1-2H3/t24-/m1/s1 |
Clé InChI |
ZMOMARTZQKBJQI-XMMPIXPASA-N |
SMILES isomérique |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

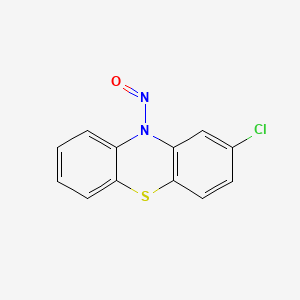
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
